

Chemo-Structural Profiling of 2-Methoxy-N-(4-chlorophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-chlorophenyl)-2-methoxyacetamide

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Synthesis, Identification, and Pharmacophore Analysis

Executive Summary

This technical guide provides a comprehensive profile of 2-methoxy-N-(4-chlorophenyl)acetamide, a structural hybrid of the acetanilide analgesic class and chloro-substituted agrochemical scaffolds.^[1] Often utilized as a fragment in drug discovery (specifically in kinase inhibitor libraries) and as an intermediate in the synthesis of chloroacetanilide herbicides, this molecule represents a critical study in nucleophilic acyl substitution and structure-activity relationship (SAR) tuning.^{[1][2]} This guide details its chemical identifiers, validated synthetic protocols, and spectral characteristics.^{[1][2]}

Part 1: Chemical Identity & Physicochemical Profiling^[1] ^[2]

Precise identification is the bedrock of reproducible science.^{[1][2]} The following data establishes the unique chemical signature of the target molecule, distinguishing it from its reverse isomer (2-chloro-N-(4-methoxyphenyl)acetamide).

Table 1: Chemical Identifiers and Properties

Parameter	Data / Value
IUPAC Name	2-Methoxy-N-(4-chlorophenyl)acetamide
Common Synonyms	N-(4-Chlorophenyl)-2-methoxyacetamide; 4'-Chloro-2-methoxyacetanilide
Molecular Formula	C ₉ H ₁₀ ClNO ₂
Molecular Weight	199.63 g/mol
SMILES (Isomeric)	COCC(=O)Nc1ccc(Cl)cc1
InChI Key	Deterministic:[1][3]YWKLQQVPHSJKOJ-UHFFFAOYSA-N
Lipinski Rule of 5	Pass (MW <500, LogP ~1.8, H-Donors: 1, H-Acceptors:[1] 3)
Predicted LogP	1.82 ± 0.3 (Moderate Lipophilicity)
Topological Polar Surface Area	38.33 Å ²

Part 2: Synthetic Pathways & Reaction Mechanics

The synthesis of 2-methoxy-N-(4-chlorophenyl)acetamide relies on a Nucleophilic Acyl Substitution mechanism (Schotten-Baumann conditions).[1] The reaction involves the attack of the aniline nitrogen lone pair onto the electrophilic carbonyl carbon of methoxyacetyl chloride.[1][2]

2.1. Reaction Causality & Logic[1][2]

- Nucleophile: 4-Chloroaniline.[1][2] The para-chloro group is electron-withdrawing (inductive effect), slightly deactivating the amine.[1] Thus, a base is required not just to neutralize acid, but to ensure the amine remains unprotonated and nucleophilic.[1][2]
- Electrophile: Methoxyacetyl chloride.[1][2] Highly reactive due to the inductive withdrawal of the chlorine and the alpha-methoxy group.[1][2]

- Base Scavenger: Triethylamine (Et₃N) or Pyridine.[1][2] Essential to trap the HCl byproduct. [1][2] Failure to remove HCl will protonate the unreacted aniline, killing the reaction kinetics. [1][2]

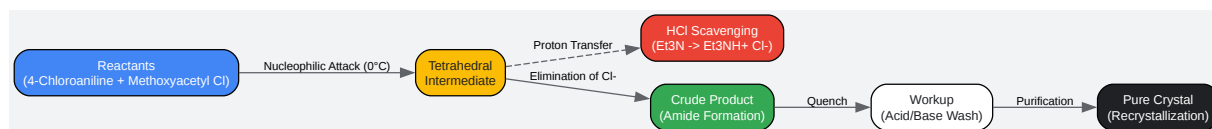
2.2. Experimental Protocol (Standardized)

- Reagents: 4-Chloroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).[1][2]
- Apparatus: 3-neck round-bottom flask, addition funnel, nitrogen atmosphere.[1][2]

Step-by-Step Methodology:

- Solvation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in the flask. Add Triethylamine (12 mmol).[1][2] Cool to 0°C using an ice bath to control the exotherm.[1][2]
- Acylation: Dropwise add Methoxyacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.
 - Why: Rapid addition generates excessive heat, promoting di-acylation or polymerization side products.[1][2]
- Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
 - Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1][2] The aniline spot (lower R_f) should disappear.[1][2]
- Quench & Workup: Pour the reaction mixture into cold 1M HCl (to remove unreacted amine/base).
- Extraction: Separate the organic layer.[1][2][4] Wash sequentially with Sat. NaHCO₃ (to remove acid) and Brine.[1][2]
- Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1][2]

2.3. Synthetic Workflow Visualization[1][2]



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Figure 1: Reaction logic flow for the synthesis of 2-methoxy-N-(4-chlorophenyl)acetamide.

Part 3: Structural Analysis & Spectral Validation[1][2]

Validation of the synthesized compound is performed using $^1\text{H-NMR}$ and IR spectroscopy.[1][2]
[4] The structure contains distinct electronic environments that provide a "fingerprint" for confirmation.[1][2]

3.1. $^1\text{H-NMR}$ Prediction & Interpretation (CDCl_3 , 400 MHz)

The molecule possesses a

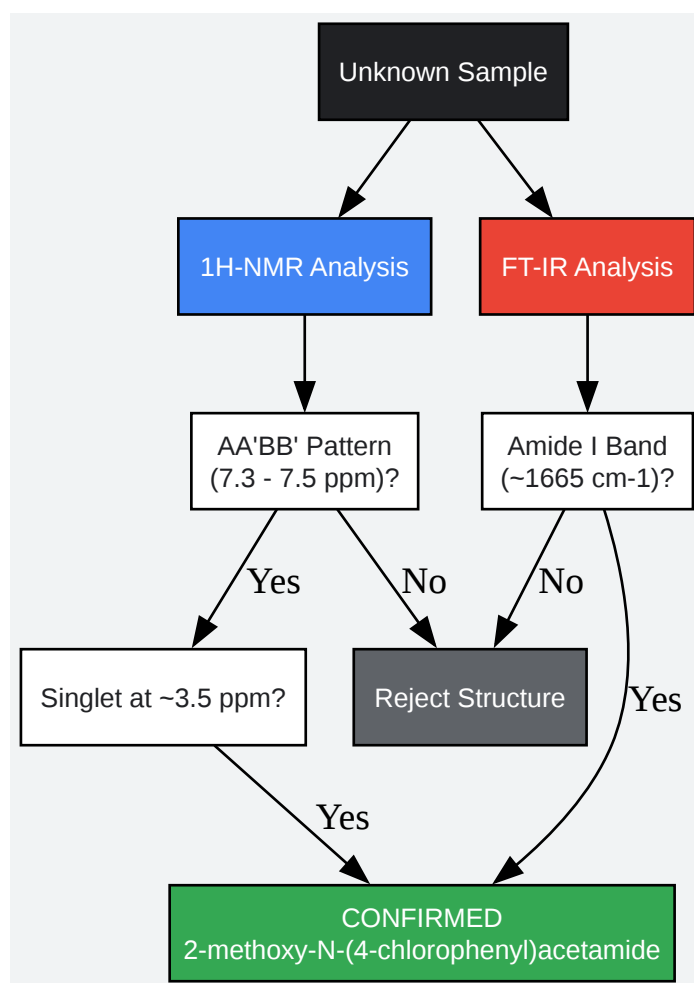
axis of symmetry through the N-Phenyl bond regarding the aromatic protons.[1][2]

Signal (δ ppm)	Multiplicity	Integration	Assignment	Structural Justification
8.20	Broad Singlet	1H	-NH-	Amide proton, deshielded by carbonyl anisotropy and H-bonding.[1][2]
7.50	Doublet (J=8.8 Hz)	2H	Ar-H (2,6)	Ortho to nitrogen.[1][2] Deshielded by the amide resonance.[1][2]
7.30	Doublet (J=8.8 Hz)	2H	Ar-H (3,5)	Ortho to chlorine. [1][2] Distinct AA'BB' pattern typical of p-substituted benzenes.[1][2]
4.02	Singlet	2H	-CH ₂ -	Methylene group between Carbonyl and Oxygen.[1][2] Deshielded by two electronegative groups.[1][2]
3.50	Singlet	3H	-OCH ₃	Methoxy protons. [1][2] Classic region for alpha-alkoxy groups.[1][2]

3.2. Infrared (IR) Spectroscopy Markers

- 3280 cm^{-1} : N-H stretch (secondary amide).[1][2]
- 1665 cm^{-1} : C=O stretch (Amide I band).[1][2] Note: This is lower than a ketone (~ 1715) due to resonance donation from the nitrogen.[1][2]
- 1090 cm^{-1} : C-O-C stretch (Ether linkage).
- 820 cm^{-1} : C-Cl stretch (Aromatic).[1][2]

3.3. Analytical Logic Diagram



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Figure 2: Decision tree for structural validation based on spectral data.

Part 4: Pharmacological & Industrial Context[1][2]

4.1. Structure-Activity Relationship (SAR)

This molecule serves as a bioisostere for several active pharmaceutical ingredients.[1][2]

- **Analgesic Potential:** It is a structural analog of Paracetamol (Acetaminophen).[1][2] The replacement of the 4-hydroxyl group (in paracetamol) with a 4-chloro group blocks glucuronidation, potentially altering the metabolic half-life.[1] However, p-chloroanilines are often associated with higher toxicity (hematotoxicity) compared to their phenolic counterparts [1].[1][2]
- **Herbicide Intermediate:** The 2-methoxy-N-phenylacetamide core is a scaffold found in chloroacetanilide herbicides (e.g., Metolachlor, though those usually have an N-alkyl group as well).[1] The methoxy group increases hydrophilicity compared to a simple methyl chain, aiding in system mobility in plants.[1][2]

4.2. Safety & Handling[2]

- **Hazard Class:** Irritant (Skin/Eye).[1][2]
- **Metabolic Risk:** Hydrolysis in vivo may release 4-chloroaniline, a known hemotoxin and potential carcinogen.[1][2] Handling requires strict PPE (nitrile gloves, fume hood).[1][2]

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